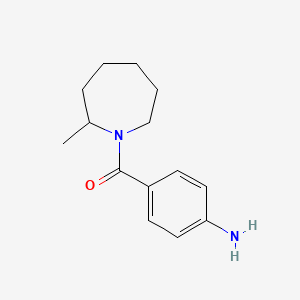![molecular formula C14H21NO4S B7578173 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TPSA or sulfamethoxazole. This chemical compound has been widely used in scientific research due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid is based on its ability to inhibit the activity of dihydropteroate synthase (DHPS), an enzyme that is essential for the synthesis of folic acid in bacteria. Folic acid is required for the synthesis of DNA and RNA in bacteria. By inhibiting the activity of DHPS, this compound prevents the synthesis of folic acid, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DHPS, which leads to the inhibition of folic acid synthesis. Physiologically, it has been shown to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available in the market. It has a high degree of purity, making it ideal for use in analytical chemistry. However, it also has some limitations. It is not effective against all types of bacteria, and its mechanism of action is limited to the inhibition of DHPS.
Zukünftige Richtungen
There are several future directions for the use of 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid in scientific research. One direction is to explore its potential as an antifungal agent. Another direction is to study its potential as a tool in cancer research, as folic acid is also required for the synthesis of DNA and RNA in cancer cells. Additionally, there is a need to explore the use of this compound in combination with other antibiotics to improve its efficacy against bacterial infections.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research due to its unique properties and characteristics. It has been used as a reagent in the synthesis of various organic compounds, as a tool in biological research, and as a reference compound in analytical chemistry. Its mechanism of action is based on its ability to inhibit the activity of DHPS, which leads to the inhibition of folic acid synthesis. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including exploring its potential as an antifungal agent and studying its potential as a tool in cancer research.
Synthesemethoden
4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid can be synthesized by reacting 2,4,6-trimethylaniline with chlorosulfonic acid to form 2,4,6-trimethylphenylsulfonamide. This intermediate is then reacted with sodium hydroxide and ethyl chloroacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a tool in biological research to study the mechanism of action of enzymes and proteins. In addition, it has been used as a reference compound in analytical chemistry.
Eigenschaften
IUPAC Name |
4-[(2,4,6-trimethylphenyl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-9-7-10(2)14(11(3)8-9)20(18,19)15-12(4)5-6-13(16)17/h7-8,12,15H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNBSYOYDXMPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)
![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)


![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)

![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)